molecular formula C14H18BClO4 B1425304 Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 408492-29-5

Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1425304
CAS No.: 408492-29-5
M. Wt: 296.55 g/mol
InChI Key: OUPWIYDRPYRHNT-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative of methyl benzoate. Its structure features a chlorine substituent at the meta position (C3) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the para position (C5) relative to the ester moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions (a palladium-catalyzed process for forming carbon-carbon bonds ), where the boronate group acts as a key coupling partner. Its synthesis typically involves halogenation followed by Miyaura borylation.

Properties

IUPAC Name

methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(17)18-5)7-11(16)8-10/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPWIYDRPYRHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:
C13H17BClNO3C_{13}H_{17}BClNO_3
It features a chloro group and a dioxaborolane moiety which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its antibacterial and anticancer properties. The following sections summarize key findings from recent studies.

Antibacterial Activity

Recent research indicates that derivatives of similar structures exhibit promising antibacterial effects. For instance, compounds featuring the dioxaborolane unit have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .

CompoundMIC (μg/mL)Target Pathogen
Candidate 240.5 - 1.0Mycobacterium tuberculosis
Candidate 351.0Methicillin-resistant S. aureus

These findings suggest that this compound may possess similar properties worthy of further investigation .

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example:

CompoundCell LineIC50 (μM)Mechanism
Compound 72MDA-MB-231 (triple-negative breast cancer)0.126Inhibition of cell proliferation
Compound 72MCF10A (non-cancerous)>20Selectivity for cancer cells

The selectivity index indicates that these compounds preferentially target cancer cells over normal cells, highlighting their potential as therapeutic agents .

Case Studies

  • Study on Antibacterial Properties : A recent study evaluated the efficacy of various dioxaborolane derivatives against resistant bacterial strains. The results indicated that certain modifications to the dioxaborolane structure significantly enhanced antibacterial potency.
  • Anticancer Efficacy in Xenograft Models : In vivo studies using rat xenograft models demonstrated that compounds similar to this compound effectively reduced tumor size and improved survival rates compared to control groups .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of key enzymes involved in bacterial cell wall synthesis.
  • Induction of apoptosis in cancer cells through caspase activation.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction is essential for constructing biaryl compounds, which are significant in pharmaceuticals and agrochemicals. The presence of the boronate ester allows for the formation of carbon-carbon bonds under mild conditions.

Case Study: Synthesis of Biaryl Compounds

In a study exploring the synthesis of various biaryl compounds, researchers utilized this compound as a key intermediate. The reaction conditions were optimized to achieve high yields and selectivity. The successful synthesis demonstrated the compound's utility in creating complex molecular architectures essential for drug development .

Medicinal Chemistry

Potential Anticancer Agent

Recent studies have investigated the potential of this compound as an anticancer agent. The compound's structure suggests that it may interact with specific biological targets involved in cancer proliferation. Preliminary in vitro assays have shown promising results against various cancer cell lines.

Case Study: In Vitro Testing

In vitro testing revealed that this compound exhibited cytotoxic effects on breast cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. These findings suggest that further exploration into its pharmacological properties could lead to new therapeutic strategies for cancer treatment .

Materials Science

Polymerization Initiator

The compound has been explored as a potential initiator for polymerization reactions due to its ability to generate reactive species under specific conditions. This application is particularly relevant in the development of advanced materials with tailored properties.

Case Study: Synthesis of Functional Polymers

Research focused on synthesizing functional polymers using this compound as an initiator demonstrated its effectiveness in controlling molecular weight and polydispersity index. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to those synthesized using traditional methods .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound
Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Target) Cl (C3), boronate (C5) C₁₄H₁₇BClO₄ 311.57 (calc.) Not explicitly provided Reference compound for comparison.
Methyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Cl (C4), boronate (C3) C₁₄H₁₇BClO₄ 311.57 (calc.) Not provided Positional isomerism : Boronate and Cl swap positions, altering steric/electronic effects.
Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Br (C2), methyl (C3), boronate (C5) C₁₅H₁₉BBrO₄ 369.08 (calc.) 2096341-94-3 Bromine substituent (stronger electron-withdrawing effect) and methyl group at C3 increase steric hindrance.

Key Insights :

  • Halogen position significantly impacts reactivity. For example, the C3-Cl in the target compound vs. C4-Cl in its isomer may influence coupling efficiency due to steric interactions with the boronate group.

Trifluoromethyl-Substituted Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate CF₃ (C5), boronate (C3) C₁₅H₁₈BF₃O₄ 330.11 Not provided Trifluoromethyl group (C5) introduces strong electron-withdrawing effects and lipophilicity.
2-[3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cl (C3), CF₃ (C5), OMe (C4) C₁₄H₁₇BClF₃O₃ 336.54 2121512-82-9 Methoxy group (C4) enhances solubility; CF₃ and Cl create a polarized aromatic system.

Key Insights :

  • Methoxy groups (as in ) improve solubility in polar solvents, which is advantageous for homogeneous catalytic systems.

Methyl- and Amino-Substituted Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CH₃ (C2), boronate (C5) C₁₅H₂₁BO₄ 288.14 2157414-14-5 Methyl group at C2 introduces steric hindrance near the ester, potentially slowing coupling.
Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate NH₂ (C2), Cl (C5), boronate (C4) C₁₄H₁₉BClNO₄ 311.57 2377611-97-5 Amino group (C2) enhances nucleophilicity; Cl and boronate positions differ from the target compound.

Key Insights :

  • Methyl groups (e.g., ) reduce reactivity due to steric effects but improve stability.
  • Amino groups (as in ) enable post-functionalization (e.g., diazotization), expanding utility in multi-step syntheses.

Cyano- and Nitro-Substituted Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound
Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CN (C2), boronate (C5) C₁₅H₁₈BNO₄ 295.13 1392814-34-4 Cyano group (C2) is strongly electron-withdrawing, polarizing the aromatic ring for enhanced coupling.

Key Insights :

  • Cyano-substituted derivatives () are valuable in electronic materials due to their electron-deficient aromatic systems.

Q & A

What are the optimal reaction conditions for synthesizing Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with high yield and purity?

Basic Research Question
The synthesis typically involves Suzuki-Miyaura coupling or direct borylation. describes a similar compound synthesized via General Procedure A using dichloromethane as the solvent, achieving a 75% yield after purification via flash column chromatography (petroleum ether/ethyl acetate = 15:1, Rf = 0.14). Key parameters include:

  • Catalyst : Pd-based catalysts (e.g., Pd(PPh3)4) for cross-coupling.
  • Temperature : Room temperature to 80°C, depending on substrate reactivity.
  • Purification : Column chromatography with silica gel, using non-polar to moderately polar solvent systems .

Advanced Consideration : For scalability, highlights the use of tetrachloroethylene-d6 for NMR analysis post-extraction, suggesting inert solvents may improve reproducibility in larger-scale reactions .

How can researchers resolve discrepancies in reported <sup>11</sup>B NMR chemical shifts for boronate-containing compounds like this derivative?

Advanced Research Question
Discrepancies in <sup>11</sup>B NMR shifts (e.g., 29.76 ppm in vs. other studies) may arise from solvent effects, concentration, or boron coordination. Methodological solutions include:

  • Standardization : Use deuterated solvents (e.g., CDCl3) and internal references like BF3·OEt2.
  • Control experiments : Compare shifts under identical conditions with known boronate standards (e.g., pinacolborane at ~30 ppm) .
  • Data reconciliation : Cross-validate with <sup>13</sup>C NMR and HRMS to confirm molecular integrity .

What safety protocols are critical when handling this compound, given its potential hazards?

Basic Research Question
and emphasize:

  • PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : Keep sealed in dry, cool conditions (0–6°C) to prevent degradation .

Advanced Consideration : For spills, use inert adsorbents (e.g., sand) and avoid aqueous cleanup due to potential hydrolysis of the boronate ester .

How does the chloro substituent at the 3-position influence the reactivity of the boronate group in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing chloro group enhances the electrophilicity of the boronate, facilitating transmetallation in Suzuki reactions. However, steric hindrance may reduce coupling efficiency. shows analogous benzoic acid derivatives (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid) require optimized base conditions (e.g., K2CO3 in THF/H2O) to balance reactivity and stability .

What strategies improve stereoselectivity in synthesizing enantiomerically pure derivatives of this compound?

Advanced Research Question
lists enantiomeric pairs (e.g., CAS 1948233-90-6 and 1948235-24-2), suggesting chiral auxiliary or asymmetric catalysis approaches. Key methods:

  • Chiral ligands : Use of (R)- or (S)-BINOL derivatives in borylation.
  • Chromatographic resolution : Chiral HPLC or preparative TLC for enantiomer separation .

How can researchers validate the purity of this compound beyond standard NMR and HRMS?

Basic Research Question
Complementary techniques include:

  • Elemental analysis : Verify C, H, B, and Cl content.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C, as seen in for related compounds) .
  • HPLC-MS : Detect trace impurities using reverse-phase columns .

What are the implications of solvent choice on the stability of the boronate ester during storage?

Advanced Research Question
Polar aprotic solvents (e.g., DMF, DMSO) may accelerate hydrolysis. recommends anhydrous dichloromethane or hexane for long-term storage, as they minimize boronate ester degradation. For freeze-thaw cycles, argon-sparged vials are advised .

How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations can model:

  • Boron coordination geometry : Optimize transition states for Suzuki coupling.
  • Electronic effects : Predict regioselectivity in electrophilic substitution reactions.
  • Solvent interactions : Simulate solvent polarity effects on reaction kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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